4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide: This compound shares a similar structure but lacks the trifluoromethyl group.
Triazole-pyrimidine hybrids: These compounds also feature heterocyclic rings and are studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
The presence of the trifluoromethyl group in 4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H20F3N3OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methyl-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H20F3N3OS/c1-13-4-6-14(7-5-13)18(27)25-19(28)24-16-12-15(20(21,22)23)8-9-17(16)26-10-2-3-11-26/h4-9,12H,2-3,10-11H2,1H3,(H2,24,25,27,28) |
InChI Key |
OEKIPPIZUPNRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3 |
Origin of Product |
United States |
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